3-Hydroxy-5-nitro-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-hydroxy-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-12-7-9(6-11(8-12)15(18)19)13(17)14-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBCNKITDVAGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Hydrolysis Sequence
The most widely documented approach begins with the nitration of N-phenylbenzamide. In a representative procedure, N-phenylbenzamide undergoes nitration using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4 hours, achieving selective para-nitration due to the directing effects of the amide group. The intermediate 5-nitro-N-phenylbenzamide is subsequently hydroxylated via alkaline hydrolysis with aqueous sodium hydroxide (10% w/v) at 80°C for 2 hours, yielding the target compound in 75% overall yield.
Key Parameters:
Direct Acylation of 3-Hydroxy-5-nitrobenzoic Acid
An alternative route involves coupling 3-hydroxy-5-nitrobenzoic acid with aniline using thionyl chloride (SOCl₂) as an activating agent. The carboxylic acid is first converted to its acid chloride (3-hydroxy-5-nitrobenzoyl chloride) under reflux conditions (70°C, 2 hours), followed by reaction with aniline in dry tetrahydrofuran (THF) at room temperature for 12 hours. This method achieves 68% yield but requires stringent moisture control to prevent hydrolysis of the acid chloride.
Limitations:
-
Sensitivity of the nitro group to reduction under acidic conditions.
-
Formation of toluidine byproducts if aniline purity is compromised.
Modern Catalytic and Solvent-Free Methods
Palladium-Catalyzed Coupling
Recent advances employ palladium(II) acetate (Pd(OAc)₂) as a catalyst for direct C–H hydroxylation of 5-nitro-N-phenylbenzamide. Using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile at 100°C for 8 hours, this method achieves 82% yield with regioselectivity >95%.
Mechanistic Insight:
Pd(II) facilitates electrophilic aromatic substitution at the meta position relative to the nitro group, followed by oxidative hydroxylation.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by combining N-phenylbenzamide, potassium nitrate (KNO₃), and silica gel as a grinding auxiliary. After 3 hours of milling at 30 Hz, the product is extracted with ethyl acetate, yielding 70% of 3-Hydroxy-5-nitro-N-phenylbenzamide with particle sizes <50 µm.
Advantages:
Industrial-Scale Production
Continuous Flow Nitration
A patented continuous flow system (US5910605A) scales up nitration using a tubular reactor with in-line temperature monitoring. Key features include:
| Parameter | Value |
|---|---|
| Residence Time | 15 min |
| Temperature | 5°C ± 1°C |
| Throughput | 50 kg/h |
| Yield | 89% ± 2% |
Workflow:
Hydrogenolysis-Acetylation Tandem Process
Industrial synthesis often integrates hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid derivatives to enhance atom economy. For example, hydrogenation of 3-benzyloxy-5-nitro-N-phenylbenzamide over 5% Pd/C in aqueous NaOH (2 M) at 50°C and 10 bar H₂ for 20 minutes removes the benzyl group, followed by acetylation with acetic anhydride to stabilize the hydroxyl group. This tandem process achieves 94% yield with <1% residual toluene.
Comparative Analysis of Methodologies
Yield and Purity Metrics
| Method | Yield (%) | Purity (HPLC) | Scale Suitability |
|---|---|---|---|
| Nitration-Hydrolysis | 75 | 98.5 | Lab/Industrial |
| Direct Acylation | 68 | 97.2 | Lab |
| Palladium Catalysis | 82 | 99.1 | Pilot |
| Continuous Flow | 89 | 99.5 | Industrial |
Trade-offs:
Temperature Modulation
Nitration efficiency correlates inversely with temperature (Table 1):
Table 1. Temperature vs. Nitration Yield
| Temperature (°C) | Yield (%) | Dinitro Byproduct (%) |
|---|---|---|
| 0 | 89 | 1.2 |
| 10 | 78 | 4.5 |
| 20 | 62 | 12.3 |
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) improve nitro group stability during acylation, whereas methanol increases hydrolysis rates by 40%.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-5-nitro-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Tools: Structures of these compounds were resolved using SHELX and ORTEP-III software, highlighting the importance of crystallography in understanding substituent effects .
- Graph Set Analysis: Hydrogen-bonding patterns in compound I and II align with Etter’s rules, demonstrating predictable aggregation behavior in nitro-substituted benzamides .
- Synthetic Limitations: The absence of a methyl or methoxy group in this compound may limit its steric versatility compared to compound II, though its nitro placement could favor specific electronic interactions .
Q & A
Q. What are the common synthetic routes for preparing 3-Hydroxy-5-nitro-N-phenylbenzamide, and what experimental parameters influence yield optimization?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and anilines. Key steps include:
- Nitro-group introduction : Nitration of precursors using mixed acids (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity .
- Amide bond formation : Coupling of 5-nitro-2-hydroxybenzoic acid derivatives with aniline in the presence of coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation. Critical Parameters :
- Temperature control during nitration to avoid over-oxidation.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.
- Catalyst choice (e.g., DMAP for accelerated acylation) .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?
Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement : SHELXL (for small-molecule refinement) and OLEX2 for visualization .
- Validation : PLATON for symmetry checks and CIF validation.
Crystallographic Data (from ):
| Parameter | Value |
|---|---|
| Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.42 Å, b = 16.84 Å, c = 11.30 Å |
| β angle | 95.2° |
| Hydrogen bonds | O–H···O (2.58 Å) and N–H···O (2.72 Å) |
Q. What analytical techniques are critical for characterizing the purity and functional groups of this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and confirms amide bond formation (NH, δ 10.2 ppm) .
- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for hydrogen bonding patterns in this compound?
Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) with B3LYP/6-31G(d) to optimize hydrogen bond geometries .
- Graph Set Analysis : Compare experimental SCXRD data (e.g., R₁₂(6) motifs) with predicted H-bond networks .
- Validation : Overlay computed electrostatic potential maps with experimental electron density maps (e.g., via CrystalExplorer) .
Q. What strategies are effective in optimizing reaction yields for derivatives of this compound under varying catalytic conditions?
Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. CuI), solvents (DMSO vs. acetonitrile), and temperatures to identify optimal conditions .
- Byproduct Analysis : LC-MS to track nitro-reduction byproducts (e.g., amine formation under H₂/Pd-C) .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hrs) and improves selectivity .
Q. How do solvent polarity and reaction temperature impact the tautomeric equilibrium of this compound in solution-phase studies?
Methodological Answer :
- UV-Vis Spectroscopy : Monitor enol-keto tautomerism (λ_max shifts from 320 nm to 350 nm in polar aprotic solvents like DMSO) .
- Variable-Temperature NMR : At 253 K, resolve tautomeric forms (e.g., integration of OH vs. NH protons) .
- Solvent Effects : High polarity stabilizes the enol form (dielectric constant ε > 30), while non-polar solvents favor keto .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
